Colistin

Catalog No.
S1513692
CAS No.
1066-17-7
M.F
C52H98N16O13
M. Wt
1155.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colistin

CAS Number

1066-17-7

Product Name

Colistin

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide

Molecular Formula

C52H98N16O13

Molecular Weight

1155.4 g/mol

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1

InChI Key

YKQOSKADJPQZHB-QNPLFGSASA-N

SMILES

Array

solubility

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Synonyms

Colimycin, Colisticin, Colistin, Colistin Sulfate, Coly-Mycin, Polymyxin E, Sulfate, Colistin, Totazina

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

The exact mass of the compound Colistin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.38e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Polymyxins. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Colistin is a polymyxin antibiotic, specifically Polymyxin E, used as a last-resort agent against multidrug-resistant (MDR) Gram-negative bacteria, including *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and *Klebsiella pneumoniae*. Commercially available in two primary forms—colistin sulfate (CAS 1066-17-7) and the prodrug colistimethate sodium (CMS)—it is crucial for buyers to recognize that these are not interchangeable due to significant differences in their chemical stability, administration routes, and pharmacokinetic profiles. Colistin sulfate is the stable, directly active form, making it the required choice for *in vitro* applications such as antimicrobial susceptibility testing (AST), mechanism-of-action studies, and as a reference standard in microbiological research.

References

Substituting Colistin Sulfate with its common alternatives introduces significant, predictable errors in research and development workflows. Colistimethate sodium (CMS) is an inactive prodrug that requires *in vivo* hydrolysis to become active colistin; its use *in vitro* will yield false-negative results as it possesses little to no direct antibacterial activity. While structurally similar, Polymyxin B is a distinct chemical entity (Polymyxin B vs. Polymyxin E) and exhibits different activity profiles against specific bacterial strains and demonstrates a measurably different toxicity profile. For reproducible and accurate results in antimicrobial susceptibility testing, mechanistic studies, or as a reference standard, the chemically stable and directly active Colistin Sulfate is the only appropriate choice, as mandated by CLSI-EUCAST guidelines.

References

Superior In Vitro Stability for Reproducible Assays and Stock Solution Preparation

Colistin sulfate demonstrates high stability in aqueous solutions, a critical parameter for preparing reliable stock solutions for research. In purified water at 4°C, 97.4% of colistin A and 105.3% of colistin B components remained after 60 days. At 37°C, no significant degradation was observed for up to 120 hours. In contrast, the prodrug colistimethate sodium (CMS) is highly unstable in aqueous solutions, with its primary peaks disappearing almost completely from HPLC analysis after just 12 hours at 37°C. This inherent stability makes Colistin Sulfate the only suitable form for creating dependable, long-term stock solutions for microbiology assays.

Evidence DimensionAqueous Stability at 4°C over 60 days
Target Compound Data97.4% (Colistin A) and 105.3% (Colistin B) remained
Comparator Or BaselineColistimethate Sodium (CMS) peaks appeared intact for up to only 2 days at 4°C, with no formation of active colistin.
Quantified DifferenceColistin sulfate is stable for at least 60 days, whereas the prodrug CMS shows significant instability and does not convert to the active form at this temperature.
ConditionsCompound dissolved in purified water, stored at 4°C, and analyzed by HPLC.

For reproducible experimental results, the active compound must remain stable in stock solutions; the instability of CMS makes it unsuitable for this core laboratory requirement.

Mandated for Gold-Standard Antimicrobial Susceptibility Testing (AST)

Regulatory and standards bodies, including the joint CLSI-EUCAST working group, explicitly recommend using only Colistin Sulfate for the reference standard broth microdilution (BMD) method to determine Minimum Inhibitory Concentration (MIC). This is due to its direct activity and stability. The use of alternative methods, such as gradient tests, is advised against due to poor performance; studies show gradient tests can underestimate colistin MICs, leading to a significant number of false susceptible results (9-18 false positives out of 75 tests in one study). Procuring Colistin Sulfate ensures adherence to the globally recognized gold-standard protocol for susceptibility testing.

Evidence DimensionMethodological Requirement for AST
Target Compound DataColistin sulfate is the required reagent for the ISO-standard broth microdilution (BMD) reference method.
Comparator Or BaselineColistimethate sodium (CMS) is unsuitable as it is an inactive prodrug. Gradient tests and disk diffusion are not recommended due to high error rates.
Quantified DifferenceBMD is the reference 'gold standard' method; other methods like gradient tests produce unacceptably high rates of false susceptible results.
ConditionsAntimicrobial susceptibility testing (AST) for Gram-negative bacteria as per CLSI and EUCAST guidelines.

Using the correct, specified form of colistin is non-negotiable for generating accurate and publishable MIC data that aligns with international standards.

Differential In Vitro Potency Compared to Polymyxin B Against Key Pathogens

While often used interchangeably in clinical settings, colistin and polymyxin B exhibit distinct in vitro potencies that are critical for research applications. In a study of 268 Gram-negative isolates, the MIC value of polymyxin B was lower than colistin in 61.1% of *A. baumannii* strains and 58.7% of *K. pneumoniae* strains. Conversely, for *E. coli*, the results were mixed, with polymyxin B having a lower MIC in 39.0% of strains but a higher MIC in 32.2%. These species-specific differences demonstrate that polymyxin B cannot be used as a direct substitute for colistin in research without potentially altering experimental outcomes.

Evidence DimensionPercentage of isolates with lower MIC for Polymyxin B vs. Colistin
Target Compound DataColistin serves as the reference baseline.
Comparator Or BaselinePolymyxin B had a lower MIC against 61.1% of *A. baumannii* and 58.7% of *K. pneumoniae* isolates.
Quantified DifferenceOver 60% of *A. baumannii* isolates were more susceptible to Polymyxin B, highlighting non-interchangeability.
ConditionsIn vitro broth microdilution MIC testing against a panel of 268 clinical isolates.

Selecting colistin over polymyxin B (or vice versa) is a necessary, data-driven choice to ensure the use of the most relevant compound for the specific pathogen being studied.

Reference Standard for Antimicrobial Susceptibility Testing (AST)

As the form specified by both EUCAST and CLSI for the reference broth microdilution method, Colistin Sulfate is the required choice for clinical and research laboratories aiming to establish accurate MIC values for MDR Gram-negative bacteria. Its use ensures data is comparable, compliant with international standards, and suitable for publication.

In Vitro Studies of Resistance Mechanisms

Researchers investigating the mechanisms of polymyxin resistance require a stable, directly active compound to ensure reproducible results. Colistin Sulfate's proven stability in aqueous solutions and standard laboratory media makes it the appropriate tool for time-kill assays, synergy studies, and other pharmacological experiments where compound integrity over time is critical.

Selective Agent in Microbiological Media

Colistin Sulfate is used to prepare selective agar or broth media for the isolation of specific microorganisms, such as Gram-positive bacteria or intrinsically resistant Gram-negative species, by inhibiting the growth of susceptible Gram-negative contaminants. Its high water solubility and stability support the consistent performance of these specialized media formulations.

Decontamination of Solutions and Tissues

In research settings, such as organ preservation for transplantation studies, colistin sulfate can be used as a decontamination agent in preservation fluids to reduce the bioburden of MDR Gram-negative pathogens. Its stability and potent activity make it effective for this specialized laboratory application.

Physical Description

Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

18

Exact Mass

1154.74992724 Da

Monoisotopic Mass

1154.74992724 Da

Heavy Atom Count

81

LogP

-2.4

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

200-220 °C
200 - 220 °C

Drug Indication

For the treatment of acute or chronic infections due to sensitive strains of certain gram-negative bacilli, particularly Pseudomonas aeruginosa.

Therapeutic Uses

Antibiotics, Peptide
THERAPEUTIC INDICATIONS FOR COLISTIN ARE ESSENTIALLY SAME AS THOSE FOR POLYMYXIN B. INFECTIONS OF CERTAIN TYPES CAUSED BY PSEUD AERUGINOSA ARE ESPECIALLY SUSCEPTIBLE.
PRIMARY USE OF POLYMYXIN B IS FOR TREATMENT OF INFECTIONS CAUSED BY GRAM-NEGATIVE BACTERIA, ESPECIALLY PSEUDOMONAS. ...IS EFFECTIVE IN TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY PSEUDOMONAS OR OTHER GRAM-NEGATIVE BACILLI RESISTANT TO OTHER ANTIMICROBIAL AGENTS... /POLYMYXIN B/
/POLYMYXIN B & COLISTIMETHATE SODIUM/...RECOMMENDED FOR TREATING PERITONITIS & PNEUMONIA, BUT SOME AUTHORITIES QUESTION THEIR EFFECTIVENESS FOR THESE PURPOSES. /COLISTIMETHATE SODIUM/
For more Therapeutic Uses (Complete) data for COLISTIN (11 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01XB01
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA10 - Colistin
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XB - Polymyxins
J01XB01 - Colistin

Mechanism of Action

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/
PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/
Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.

Other CAS

1066-17-7
1264-72-8

Absorption Distribution and Excretion

Very poor absorption from gastrointestinal tract.
/COLISTIMETHATE SODIUM/...IS EXCRETED IN DOG URINE TO MUCH GREATER EXTENT THAN SIMPLE SULFATE FORM, & THEORETICALLY SHOULD BE BETTER IN URINARY INFECTIONS.
DRUG PASSES FROM MATERNAL TO FETAL CIRCULATION. PREMATURE INFANTS INJECTED WITH 1 MG/KG DO NOT DEVELOP EFFECTIVE PLASMA CONCN OF ANTIBIOTIC; WITH DOSE OF 2 MG/KG, PEAK VALUE OF ABOUT 5 UG/ML IS REACHED IN 30 MIN. /COLISTIMETHATE/
PLASMA CONCN ARE HIGHER IN PERSONS WITH RENAL INSUFFICIENCY & ARE RELATED TO DEGREE OF RENAL DYSFUNCTION. COLISTIMETHATE IS EXCRETED MAINLY BY GLOMERULAR FILTRATION. URINE CONCN EXCEED 200 UG/ML DURING FIRST 2 HR AFTER USUAL IM DOSE. /COLISTIMETHATE/
DRUG IS EXCRETED MORE RAPIDLY IN CHILDREN THAN IN ADULTS. COLISTIMETHATE DOES NOT GAIN ACCESS TO CEREBROSPINAL FLUID, EVEN WHEN MENINGES ARE INFLAMED. /COLISTIMETHATE/
For more Absorption, Distribution and Excretion (Complete) data for COLISTIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

As 80% of the dose can be recovered unchanged in the urine, and there is no biliary excretion, it can be assumed that the remaining drug is inactivated in the tissues, however the mechanism is unknown.
...hydrolyzed in vivo to colistin and possibly other metabolites with fewer substituted amino groups...
AFTER IV INJECTION RABBITS, 75% DOSE EXCRETED IN URINE UNCHANGED. SMALL AMT FOUND IN BILE. COLISTIN-N-GLUCURONIDE FOUND IN URINE (1.7% OF DOSE) & BILE (6.7% OF DOSE). /SODIUM COLISTIN METHANE SULFONATE/

Wikipedia

Colistin

Drug Warnings

ADVERSE REACTIONS TO COLISTIMETHATE HAVE BEEN NOTED IN 20% OF PT GIVEN THE DRUG; THEY ARE GENERALLY REVERSIBLE... /COLISTIMETHATE/
COLISTIMETHATE SODIUM SHOULD NOT BE ADMIN INTRATHECALLY. /COLISTIMETHATE SODIUM/
...NOT INDICATED FOR INFECTIONS CAUSED BY PROTEUS OR NEISSERIA SPECIES. /SODIUM COLISTIMETHATE/
POSSIBLE EMBRYOTOXIC & TERATOGENIC EFFECTS HAVE BEEN REPORTED WHEN COLISTIMETHATE SODIUM WAS ADMINISTERED TO PREGNANT RABBITS. /NA COLISTIMETHATE/
For more Drug Warnings (Complete) data for COLISTIN (13 total), please visit the HSDB record page.

Biological Half Life

5 hours
IM INJECTION OF 150 MG OF COLISTIMETHATE IN ADULTS PRODUCE PEAK PLASMA CONCN OF 6 UG/ML @ 2 HR; THIS DECLINES WITH HALF-TIME OF 2 HR. SAME QUANTITY GIVEN IV YIELDS MAXIMAL PLASMA CONCN OF 18 UG/ML; THIS FALLS TO ABOUT 0.4 UG/ML @ 12 HR. /COLISTIMETHATE/

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Cyclopolypeptide antibiotic produced by Bacillus colistinus (Aerobacillus colistinus) isolated soil.
Antibiotic produced by a soil microorganism.

General Manufacturing Information

COLISTIN IS IDENTICAL TO POLYMYXIN B EXCEPT FOR SUBSTITUTION OF RESIDUE OF D-LEUCINE FOR THAT OF D-PHENYLALANINE.
VET APPLICATIONS: IN CALF SCOURS; IN RESP & UROGENITAL INFECTIONS IN CATS & DOGS, & ESPECIALLY PSEUDOMONAS AEROGINOSA INFECTIONS. OFTEN USED WITH CHLORAMPHENICOL. SYNERGISTIC WITH TRIMETHOPRIM.
WARNING: IN FRANCE, RUSSIA, & SOME RUSSIAN SATELLITE COUNTRIES THE WORD "COLLMYCIN" FREQUENTLY REFERS TO ANTIBIOTIC NEOMYCIN & NOT COLISTIN. ELSEWHERE, COLIMYCIN IS COLISTIN. ... AN INJECTABLE FORM, SODIUM COLISTIMETHANESULFONATE, IS KNOWN BY GENERIC NAME COLISTIMETHATE SODIUM.
SEPARATION INTO POLYMYXINS E1 & E2 & IDENTITY OF COLISTIN A WITH POLYMYXIN E1: WILKINSON, LOWE, J CHEM SOC 1964, 4107. SYNTHESIS COLISTIN A: STUDER ET AL, HELV CHIM ACTA 48, 1371 (1965).
For more General Manufacturing Information (Complete) data for COLISTIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DIFFERENTIATION OF POLYMYXINS INCL COLISTIN.

Storage Conditions

RECONSTITUTED INJECTIONS SHOULD BE STORED @ 2-8 or 15-30 °C & MUST BE USED WITHIN 7 DAYS. /COLY-MYCIN M IM/

Interactions

COLISTIMETHATE...MAY INTERACT...WITH CARBENICILLIN. /COLISTIMETHATE/
COLISTIN METHANESULFONATE REDUCED BY MORE THAN 20% THE AMT OF URINARY SALICYLAMIDE GLUCURONIDE FORMED IN CHILDREN FROM 20 MG/KG DOSE SALICYLAMIDE. /COLISTIN METHANESULFONATE/
Since nephrotoxic and/or neurotoxic effects may be additive, concurrent or sequential use of colistimethate sodium and other drugs with similar toxic potentials (e.g., aminoglycosides, amphotericin B, capreomycin, methoxyflurane, polymyxin B sulfate, vancomycin) should be avoided, if possible. /Colistimethate sodium/

Stability Shelf Life

DRY POWDER IS STABLE INDEFINITELY. /COLESTIN SULFATE/
SHOULD BE PROTECTED FROM LIGHT. /COLISTIN SULFATE/
RECONSTITUTED ORAL SUSPENSIONS CONTAINING COLISTIN SULFATE ARE STABLE 2 WK IF STORED BETWEEN 2-15 °C. /COLISTIN SULFATE/

Dates

Last modified: 08-15-2023

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